Product packaging for tert-Butanol-d10(Cat. No.:CAS No. 53001-22-2)

tert-Butanol-d10

Cat. No.: B166771
CAS No.: 53001-22-2
M. Wt: 84.18 g/mol
InChI Key: DKGAVHZHDRPRBM-SGLLWXCUSA-N
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Description

Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemistry

Deuterium isotopic labeling involves the strategic replacement of hydrogen atoms within a molecule with deuterium, a stable isotope of hydrogen. musechem.com This substitution is particularly valuable because deuterium, while chemically similar to protium (B1232500) (ordinary hydrogen), possesses approximately twice the mass, leading to distinct physical properties. musechem.com, wikipedia.org This mass difference results in a phenomenon known as the kinetic isotope effect (KIE), where the heavier deuterium atom causes a lower vibrational frequency in chemical bonds. musechem.com Consequently, deuterium-labeled compounds often exhibit enhanced stability and increased resistance to metabolic degradation compared to their non-deuterated counterparts. musechem.com, researchgate.net, acs.org

The importance of isotopic labeling in chemical and pharmaceutical research is profound. It provides a detailed understanding of molecular behavior and drug mechanisms at the molecular level, which is essential for drug development. musechem.com Specifically, deuterium labeling can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, potentially leading to enhanced therapeutic efficacy and allowing for lower effective doses due to improved metabolic stability. musechem.com, x-chemrx.com, acs.org

Beyond drug development, deuterated compounds serve as crucial internal standards in mass spectrometry for precise quantification, significantly enhancing analytical accuracy. researchgate.net, x-chemrx.com, acs.org, wikipedia.org In mechanistic studies, deuterium labeling is indispensable for investigating kinetic isotope effects, thereby elucidating reaction pathways and transition state structures. researchgate.net, x-chemrx.com, acs.org Furthermore, deuterated solvents are routinely employed in Nuclear Magnetic Resonance (NMR) spectroscopy. Their use minimizes background signals, thereby enhancing spectral resolution and enabling more accurate structural characterization of organic compounds. researchgate.net, acs.org, cymitquimica.com The utility of hydrogen-labeled molecules also extends to materials science, where they contribute to improving the properties of organic light-emitting diodes (OLEDs) and fluorophores. researchgate.net, acs.org, clearsynth.com

Overview of tert-Butanol-d10 as a Fully Deuterated Isotope Analogue

This compound, also known as 2-methyl-2-propanol-d10 or tert-butyl alcohol-d10, is a fully deuterated derivative of tert-butanol (B103910). , scientificlabs.ie, cymitquimica.com In this analogue, all ten hydrogen atoms present in the parent tert-butanol molecule are systematically replaced by deuterium atoms. , guidechem.com, , cymitquimica.com This complete deuteration results in a compound with a specific molecular formula of C₄D₁₀O and a linear formula of (CD₃)₃COD. , , isotope.com, cymitquimica.com, clearsynth.com, lgcstandards.com

Key physical and chemical properties of this compound include its molecular weight of 84.18 g/mol and a high isotopic purity, typically 99 atom % D. , , isotope.com It exists as a clear, colorless liquid. guidechem.com, , cymitquimica.com

The following table summarizes some essential properties of this compound:

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number53001-22-2 , cymitquimica.com
Molecular FormulaC₄D₁₀O cymitquimica.com, clearsynth.com
Linear Formula(CD₃)₃COD ,
Molecular Weight84.18 g/mol ,
Isotopic Purity99 atom % D ,
FormClear colorless liquid guidechem.com,
Boiling Point82 °C ,
Density (at 25 °C)0.893 g/mL ,
Refractive Indexn20/D 1.3835 ,
PubChem Substance ID24850535 ,

Scope of Research Applications for this compound

The unique isotopic composition of this compound makes it an invaluable tool across diverse areas of chemical research, particularly where high isotopic enrichment is required.

One of its primary applications is in Nuclear Magnetic Resonance (NMR) spectroscopy . As a deuterated solvent, this compound is utilized to minimize background signals from hydrogen atoms in the solvent, thereby enhancing the resolution and clarity of NMR spectra for the analysis of target compounds. This allows for more precise structural elucidation. researchgate.net, acs.org, cymitquimica.com

In mass spectrometry , this compound serves as an effective internal standard for the accurate quantification of its non-deuterated analogue, tert-butanol, and related compounds. researchgate.net, , x-chemrx.com, wikipedia.org This application is crucial in analytical chemistry for achieving high precision in quantitative analyses.

This compound is also extensively employed in kinetic isotope effect (KIE) studies . By comparing reaction rates involving this compound with those of its non-deuterated counterpart, researchers can gain critical insights into reaction mechanisms, identify rate-determining steps, and characterize transition state structures. researchgate.net, x-chemrx.com, acs.org

Furthermore, this deuterated compound finds utility in metabolic tracing studies , particularly in pharmaceutical research. It can be used to trace the metabolic fate of new pharmaceutical compounds, providing data on how these compounds are transformed into various metabolites within biological systems. For instance, conformational analysis of 2,3-dihydroxypropanoic acid in tert-butyl alcohol-d10 has been used to indicate the dominance of gauche-hydroxyl rotamers under low pH conditions. , scientificlabs.ie Such studies are vital for optimizing drug formulations and enhancing therapeutic efficacy.

In organic synthesis , this compound acts as a versatile reagent. It can be used in the synthesis of other deuterated compounds, such as cyanoacetic acid-tert-butylester-d9 and tert-butoxide-d9 (BuOK-d9). , scientificlabs.ie Moreover, it has been successfully employed in trideuteromethylative coupling reactions, offering a benign methylating reagent and circumventing the need for traditional, often less desirable, tert-butoxy (B1229062) radical precursors. researcher.life Its application also extends to the organic synthesis of various deuterated drugs. clearsynth.com

The compound's properties also lend themselves to applications in materials science , specifically in the development and improvement of OLEDs. clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O B166771 tert-Butanol-d10 CAS No. 53001-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-SGLLWXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967483
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
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Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-22-2
Record name tert-Butanol-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53001-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-2-Methylpropan-2-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
Source EPA DSSTox
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Record name (2H10)-2-methylpropan-2-ol
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Synthesis and Isotopic Enrichment Methodologies

Advanced Synthetic Routes for tert-Butanol-d10 Production

Achieving complete deuteration, as indicated by the "d10" notation, necessitates careful selection of deuterated reagents and precise control over reaction conditions.

Grignard Reaction Mechanisms Utilizing Deuterated Precursors

The synthesis of this compound commonly employs a Grignard reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds. This specific route leverages fully deuterated starting materials to ensure maximum deuterium (B1214612) incorporation. The process typically involves the reaction of deuterated methyl magnesium iodide (CD₃MgI) with deuterated acetone (B3395972) ((CD₃)₂CO) in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) sigmaaldrich.comfishersci.at.

The general reaction mechanism proceeds as follows:

Formation of the Alkoxide Intermediate : Deuterated methyl magnesium iodide acts as a nucleophile, attacking the carbonyl carbon of deuterated acetone. This forms a tertiary alkoxide intermediate. (CD₃)₂CO + CD₃MgI → (CD₃)₃COMgI

Hydrolysis : The alkoxide intermediate is then hydrolyzed under acidic conditions to yield this compound. Crucially, this hydrolysis step is performed using a heavy water solution containing a deuterated acid to ensure that the hydroxyl proton is also deuterated, leading to the d10 product sigmaaldrich.comfishersci.at. (CD₃)₃COMgI + D₂O/Deuterated Acid → (CD₃)₃COD + MgID

Anhydrous manganese chloride (MnCl₂) has been reported as a catalyst in this Grignard reaction, facilitating the process sigmaaldrich.comfishersci.at. The feeding molar ratio of the reactants, specifically deuterium methyl magnesium iodide, deuterated acetone, and anhydrous manganese chloride, has been optimized to be in the range of 15-22: 14-20: 1 to achieve high abundance of the deuterated product fishersci.at.

Catalytic Deuterium Exchange Strategies with Deuterium Oxide (D2O)

Another significant approach for isotopic enrichment involves catalytic hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source. This method is particularly useful for replacing existing hydrogen atoms with deuterium in a pre-formed molecule or its precursors. For complete deuteration to this compound, all nine methyl hydrogens and the single hydroxyl hydrogen must undergo exchange.

The principle relies on the acidic nature of α-hydrogens, which can be exchanged with deuterium in the presence of D2O, often accelerated by acid or base catalysts wikipedia.org. Catalysts such as palladium or platinum are known to facilitate the replacement of hydrogen with deuterium under controlled conditions, especially for aliphatic compounds fishersci.dk. While specific detailed mechanisms for achieving this compound via direct catalytic exchange on non-deuterated tert-butanol (B103910) are less commonly detailed for full d10 incorporation due to the need for exchange at all positions, the general principle of using D2O with suitable catalysts is a foundational method for deuteration fishersci.noguidechem.com. An excess of D2O is typically required to ensure complete exchange wikipedia.org.

Controlled Reaction Conditions for High Deuterium Purity and Yield

Achieving high deuterium purity (isotopic enrichment) and good yields in the synthesis of this compound is paramount for its applications. Controlled reaction conditions are essential for both Grignard-based synthesis and catalytic exchange methods.

For the Grignard reaction, maintaining anhydrous conditions is critical, as water can react with Grignard reagents, reducing yield and purity sigmaaldrich.comfishersci.at. The use of anhydrous tetrahydrofuran (THF) as a solvent and anhydrous manganese chloride as a catalyst contributes to the efficiency and purity of the reaction sigmaaldrich.comfishersci.at. The hydrolysis step with a deuterated acid in heavy water ensures the final hydroxyl group is also deuterated, leading to the desired d10 product with high abundance sigmaaldrich.comfishersci.at. This method is characterized by mild reaction conditions and high reaction yield fishersci.at.

In catalytic deuterium exchange, precise control over parameters such as temperature, catalyst concentration, and the ratio of D2O to the substrate is vital to ensure complete and uniform deuterium labeling fishersci.dkfishersci.noereztech.com. Optimization of these conditions can lead to high selectivity for the desired deuterated product ereztech.com. Commercial this compound typically boasts an isotopic purity of 99 atom % D and a chemical purity of 99% (CP), demonstrating the success of controlled synthetic methodologies wikipedia.orgereztech.com.

The properties of high-purity this compound are summarized in the table below:

Table 1: Key Properties of this compound (99 atom % D)

PropertyValueSource
Isotopic Purity99 atom % D wikipedia.orgereztech.com
Chemical Purity99% (CP) wikipedia.orgereztech.com
FormLiquid wikipedia.orgereztech.com
Boiling Point82 °C wikipedia.orgereztech.comfishersci.nocalpaclab.com
Density0.893 g/mL at 25 °C wikipedia.orgereztech.comfishersci.nocalpaclab.com
Refractive Indexn20/D 1.3835 wikipedia.orgereztech.comfishersci.nocalpaclab.com

The meticulous control of these synthetic conditions and subsequent purification steps are crucial for producing this compound suitable for demanding scientific applications.

Nuclear Magnetic Resonance Nmr Spectroscopy Applications

Utilization in Advanced NMR Techniques for Molecular Structure Elucidation

Beyond basic solvent applications, tert-Butanol-d10 is instrumental in advanced NMR techniques that contribute to the elucidation of complex molecular structures cymitquimica.comsmolecule.comcalpaclab.com.

Deuterated solvents like this compound are crucial for conformational analysis studies using NMR spectroscopy calpaclab.comscientificlabs.iekrackeler.com. The absence of proton signals from the solvent allows for clearer observation of subtle chemical shift changes and coupling patterns within the analyte, which are indicative of its conformational preferences researchgate.net. For example, conformational analysis of 2,3-dihydroxypropanoic acid in tert-butyl alcohol-d10 has shown the dominance of gauche-hydroxyl rotamers (92%) under low pH conditions calpaclab.comscientificlabs.iekrackeler.com. This type of study relies on precise measurements of vicinal ¹H-¹H coupling constants to determine the conformational preferences of molecules . Furthermore, this compound has been used in the synthesis of deuterated compounds, which are then used in NMR analysis to track the fate of specific groups and provide insights into reaction mechanisms and the labeling of arene substrates nih.gov.

Table 1: Properties of this compound

PropertyValueSource
CAS Number53001-22-2 calpaclab.comscientificlabs.iekrackeler.comguidechem.comlookchem.comisotope.compharmaffiliates.comeurisotop.com
Molecular FormulaC₄D₁₀O cymitquimica.comsmolecule.comkrackeler.compharmaffiliates.com
Molecular Weight84.18 g/mol calpaclab.comkrackeler.comguidechem.comlookchem.comisotope.compharmaffiliates.comeurisotop.com
Isotopic Purity99 atom % D calpaclab.comscientificlabs.iekrackeler.com
Boiling Point82 °C calpaclab.comscientificlabs.iekrackeler.comlookchem.com
Density0.893 g/mL at 25 °C calpaclab.comscientificlabs.iekrackeler.comlookchem.com
Refractive Indexn20/D 1.3835 calpaclab.comscientificlabs.iekrackeler.comlookchem.com
AppearanceClear colorless liquid guidechem.comlookchem.compharmaffiliates.com
PubChem Substance ID24850535 calpaclab.com

Probing Molecular Interactions and Dynamics

This compound is extensively used to investigate molecular interactions and dynamics, offering insights into the behavior of molecules in various states. Its deuterated nature allows for detailed studies of molecular motion without interference from solvent protons.

One significant application involves the study of molecular mobility in solid deuterated tert-butyl alcohol using solid-state ²H NMR spectroscopy nih.govresearchgate.netacs.org. Research has shown that while the hydroxyl group of the tert-butyl alcohol molecule remains immobile on the ²H NMR time scale, its butyl group exhibits high mobility nih.govresearchgate.netacs.org. This mobility is characterized by the rotation of the methyl [CD₃] groups around their 3-fold axes (C₃ rotational axis) and the rotation of the entire butyl [(CD₃)₃-C] fragment around its 3-fold axis (C₃′ rotational axis) nih.govresearchgate.netacs.org.

Numerical simulations of spectral line shapes have revealed that both the methyl groups and the butyl fragment undergo three-site jump rotations about their symmetry axes in the temperature range of 103–133 K nih.govresearchgate.netacs.org. The activation energies and pre-exponential factors for these rotations have been determined. For the methyl groups, the activation energy (E₁) was found to be 21 ± 2 kJ/mol with a pre-exponential factor (k₀₁) of (2.6 ± 0.5) × 10¹² s⁻¹ nih.govresearchgate.netacs.org. For the butyl fragment, the activation energy (E₂) was 16 ± 2 kJ/mol with a pre-exponential factor (k₀₂) of (1 ± 0.2) × 10¹² s⁻¹ nih.govresearchgate.netacs.org.

Analysis of the anisotropy of spin-lattice relaxation further demonstrated that the reorientation mechanism of the butyl fragment transitions to a free diffusion rotational mechanism above 173 K, while the rotational mechanism of the methyl groups remains consistent nih.govresearchgate.netacs.org. The activation barriers for both rotations at temperatures above 173 K were found to be similar to those at 103–133 K, indicating that the interaction potential governing these motions remains unchanged nih.govresearchgate.netacs.org. This detailed analysis of line shape and spin-lattice relaxation anisotropy serves as a powerful method to monitor the evolution of molecular reorientation mechanisms in organic solids nih.govresearchgate.netacs.org.

Molecular Mobility Parameters in Solid this compound (103–133 K)

Rotational MotionActivation Energy (E)Pre-exponential Factor (k₀)Reference
Methyl [CD₃] groups21 ± 2 kJ/mol(2.6 ± 0.5) × 10¹² s⁻¹ nih.govresearchgate.netacs.org
Butyl [(CD₃)₃-C] fragment16 ± 2 kJ/mol(1 ± 0.2) × 10¹² s⁻¹ nih.govresearchgate.netacs.org

Investigating Macromolecular Assemblies via Deuterated Probes and Tagging

The unique properties of deuterated compounds like this compound, or more specifically, the tert-butyl group itself, make them valuable probes for studying macromolecular assemblies using solution NMR methods nih.gov. While atomic resolution structure determination becomes challenging for complexes exceeding 30 kDa, NMR can still provide significant structural and dynamic information for much larger assemblies nih.gov.

The development of methyl transverse relaxation optimized spectroscopy (TROSY) has greatly advanced the study of macromolecular assemblies by solution NMR nih.gov. However, challenges such as limited sample solubility and stability can hinder its application nih.gov. To overcome these limitations, the strategy of tagging proteins with tert-butyl (ᵗBu) groups has been explored nih.gov. The ¹H NMR signal of a ᵗBu group attached to a large protein or complex can be observed with high sensitivity if the group maintains high mobility nih.gov.

In research, ᵗBu groups have been attached to single cysteines of protein fragments, such as synaptotagmin-1, complexin-1, and neuronal SNAREs, using reagents like 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), ᵗBu iodoacetamide, or ᵗBu acrylate (B77674) nih.gov. The ᵗBu resonances of the tagged proteins were generally sharp and intense nih.gov. While incorporation of tagged proteins into complexes on nanodiscs sometimes led to significant broadening of the ᵗBu resonances, sharp ᵗBu resonances could still be readily observed for some complexes exceeding 200 kDa at low micromolar concentrations nih.gov. This indicates that ᵗBu tagging provides a powerful approach for studying large biomolecular assemblies, even those with limited stability or solubility, potentially applicable at nanomolar concentrations nih.gov. The broadening of the ᵗBu resonance upon binding often arises from immobilization at the binding interface, providing insights into the interaction dynamics nih.gov.

Mechanistic Studies and Reaction Kinetics

Elucidation of Complex Chemical Reaction Pathways

The unique isotopic composition of tert-Butanol-d10 allows researchers to track molecular transformations and identify transient species, offering a detailed understanding of reaction mechanisms.

Isotopic tracer studies utilize this compound to follow the intricate pathways of chemical reactions smolecule.com. The incorporation of deuterium (B1214612) atoms enables the precise tracking of molecular rearrangements and bond-breaking/bond-forming events within a reaction system smolecule.com. The distinct mass difference between hydrogen and deuterium facilitates the differentiation between original molecules and those that have undergone isotopic labeling, often analyzed through techniques such as mass spectrometry smolecule.com. This approach is instrumental in elucidating complex reaction pathways in organic chemistry . For instance, deuterated analogues have been employed to investigate hydroxylation pathways or solvent effects in reaction kinetics . tert-Butanol-d9, a related deuterated analogue, has been utilized as an OH radical tracer in atmospheric chemistry studies, allowing researchers to measure reaction rates with hydroxyl radicals at varying temperatures and gain insights into atmospheric oxidation processes . Furthermore, the distinct magnetic properties of deuterium compared to hydrogen make this compound beneficial in Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing protons with deuterium in solvent molecules, background signals from the solvent are minimized, leading to improved resolution and clearer spectral analysis of the molecule of interest, which is crucial for structural elucidation within reaction mechanisms cymitquimica.comsmolecule.com.

The use of isotopically labeled compounds like this compound is pivotal in identifying elusive reaction intermediates that are transiently formed during a chemical process researchgate.net. For example, in studies concerning the dehydration of tert-butanol (B103910) on H-ZSM-5 zeolite, selectively deuterated tert-butanol (t-BuOH[2-2H9]) was employed to investigate reaction intermediates using solid-state NMR techniques researchgate.net. Research into tert-butanol dehydration in concentrated sulfuric acid, utilizing labeled tert-butanol, indicated that tert-butyl sulfuric ester likely acts as a precursor to short-lived, highly reactive tert-butyl carbenium ions, rather than the direct formation of tert-butyl cations as stable active intermediates researchgate.net. In other instances, an alkoxide species, potentially tert-butyl silyl (B83357) ether (t-BuSE), has been identified as a side reaction intermediate through similar mechanistic investigations researchgate.net. The intermediate formation of isobutylene (B52900) has also been confirmed during preparative scale deuterium exchange reactions of t-butanol, highlighting the utility of isotopic labeling in uncovering such transient species cdnsciencepub.com.

Isotopic Tracer Studies for Tracking Molecular Transformations

Determination of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful diagnostic tool in mechanistic chemistry, providing insights into the transition state structure and the rate-determining step of a reaction. This compound is a key compound in such studies.

KIEs are observed when isotopically substituted molecules exhibit different reaction rates libretexts.org. In the context of this compound, deuterium isotope effects (DIEs) are assessed by comparing the kinetic isotope effects (KIEs) in reactions involving this compound versus its non-deuterated counterpart, tert-Butanol . This comparison is typically expressed as the ratio of rate constants, kH/kD, where kH represents the rate for the protium-containing compound and kD for the deuterium-containing compound libretexts.org. Normal deuterium KIEs generally fall within the range of 1 to 7 or 8. The substantial percentage mass difference between hydrogen and deuterium often leads to pronounced KIEs, making them highly informative for understanding reaction mechanisms libretexts.org. KIEs are invaluable for probing the nature of bond breaking and bond forming in the transition state libretexts.org.

This compound is specifically utilized in studies demanding maximal isotopic enrichment for high-precision kinetic isotope effect analyses . These analyses provide quantitative data that can distinguish between various mechanistic possibilities. For instance, in the dehydration of tertiary, secondary, and iso-butanol over alumina (B75360), significant isotope effects were observed when the α-proton was substituted with deuterium, whereas deuteration of the hydroxyl group did not yield an appreciable effect lookchem.com. This indicates the involvement of the α-C-H bond in the rate-determining step. For the alumina-catalyzed dehydration of tert-butanol, KIE values for the conversion of an equimolar mixture of C4D9OH and C4H9OH were found to be in the range of 2.1–2.3 researchgate.net. This finding supports a concerted elimination mechanism, ruling out a carbocation intermediate for even a tertiary alcohol dehydration on an alumina catalyst researchgate.net. Other studies have reported KIE values of kH/kD = 4.97 in specific reactions involving tert-butanol escholarship.org, and values of 3.5–3.6 for the oxidation of ethylbenzene/d10 researchgate.net. These precise measurements contribute to a deeper understanding of reaction energetics and transition state geometries.

Table 1: Representative Kinetic Isotope Effect (KIE) Values in Reactions Involving tert-Butanol and its Deuterated Analogues

Reaction Type / SubstrateKIE (kH/kD)Catalyst / ConditionsReference
Dehydration of tert-Butanol (C4D9OH vs C4H9OH)2.1–2.3Alumina researchgate.net
Dehydration of tert-Butanol (α-proton deuteration)Appreciable EffectAlumina lookchem.com
Dehydration of tert-Butanol (hydroxyl deuteration)No Appreciable EffectAlumina lookchem.com
General Reaction Involving tert-Butanol4.97Not specified escholarship.org
Oxidation of Ethylbenzene/d103.5–3.6Fe(III) complex researchgate.net

Advanced Analytical Chemistry Methodologies

Role in Chromatographic Techniques Coupled with Mass Spectrometry

tert-Butanol-d10 is frequently utilized in conjunction with chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC/MS), for the analysis of volatile compounds. In GC/MS, compounds are first separated based on their physical and chemical properties as they pass through a chromatographic column, and then detected and identified by a mass spectrometer.

The use of this compound as a labeled internal standard in GC/MS allows for accurate quantification of its non-deuterated analog, tert-butanol (B103910), and other volatile organic compounds epa.gov, accustandard.com. The chromatographic separation ensures that the analyte and its deuterated internal standard are resolved from other matrix components before entering the mass spectrometer, minimizing potential interferences. The subsequent MS detection leverages the mass shift of the deuterated compound for precise identification and quantification, even in complex samples epa.gov, accustandard.com. This coupling provides a robust and reliable methodology for both qualitative identification and quantitative determination of target analytes in various matrices.

Compound Information

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Systemic Interactions

Molecular Dynamics (MD) simulations are widely employed to study the time-dependent behavior of molecular systems, offering a dynamic view of interactions and structural evolution. While direct MD studies focusing exclusively on tert-Butanol-d10 are less common in the provided search results, extensive research on non-deuterated tert-butanol (B103910) (TBA) provides a strong foundation for understanding the behavior of its deuterated counterpart. The principles governing intermolecular forces, such as van der Waals interactions and hydrogen bonding, remain largely similar between TBA and this compound, though the heavier mass of deuterium (B1214612) can subtly influence kinetic and dynamic properties.

Hydrogen bonding is a critical intermolecular interaction that dictates the properties of alcohols in solution. MD simulations have been instrumental in characterizing hydrogen-bonding networks in tert-butanol and its mixtures. For instance, studies on supercritical tert-butanol using MD simulations, combined with vibrational spectroscopies, have revealed the persistence of hydrogen bonds and the prevalence of oligomers smaller than tetramers in the fluid phase aip.orgresearchgate.net. In aqueous solutions of tert-butanol, hydrogen bonds, alongside hydrophobic effects, are recognized as primary driving forces for the formation of molecular aggregates core.ac.uk. The bulky tert-butyl groups in tert-butanol influence the extent of hydrogen bonding, leading to smaller aggregates compared to linear alcohols like n-butanol core.ac.uk.

The replacement of hydrogen with deuterium in this compound affects the vibrational frequencies of the O-D bond compared to the O-H bond, which can be observed experimentally aip.orgresearchgate.net. While the fundamental hydrogen-bonding structure is expected to be similar, the dynamics and strength of O-D...O hydrogen bonds can differ subtly from O-H...O bonds due to the kinetic isotope effect, influencing the lifetime and rearrangement of these networks. MD simulations can model these dynamic differences, providing a detailed picture of how deuteration impacts the hydrogen-bonding landscape.

MD simulations provide a detailed view of intermolecular and supramolecular interactions in tert-butanol systems. Research on aqueous tert-butanol solutions, combining experimental small- and wide-angle X-ray scattering (SWAXS) with MD simulations, has comprehensively described the structure-viscosity-dynamics relationship, revealing the formation of molecular and supramolecular structures across various concentration ranges core.ac.uk. This approach allows for the analysis of interactions at intra-, inter-, and supramolecular scales core.ac.uk.

Furthermore, investigations into tert-butanol-water mixtures using MD simulations with effective fragment potential (EFP) methods have characterized structure and bonding patterns through radial distribution functions (RDFs) and coordination numbers purdue.edu. These studies indicate that at low tert-butanol concentrations, the water structure is enhanced, and mixing is not homogeneous at the molecular level, while equimolar solutions show more complete microscopic mixing purdue.edu. The ability of perfluorinated tert-butanol (TBF) to disrupt the hydrogen-bonded networks of non-deuterated tert-butanol, leading to the formation of smaller oligomers and heterodimers, further highlights the role of specific intermolecular interactions in shaping solution structure nih.govua.pt. These insights into the non-deuterated analog are directly transferable to this compound, with considerations for the isotopic effects on interaction energies and dynamics.

As a deuterated solvent, this compound is frequently used in nuclear magnetic resonance (NMR) spectroscopy to minimize background signals, enabling more precise structural analysis of solutes cymitquimica.com. MD simulations are crucial for understanding the interactions between this compound as a solvent and various solutes, as well as its self-aggregation behavior.

Studies on tert-butyl alcohol (non-deuterated) in biopharmaceutical formulations, for example, have utilized MD simulations to investigate its interactions with model proteins and excipients nih.gov. These simulations suggested that tert-butyl alcohol's detrimental impact on protein recovery was linked to its propensity to accumulate near the peptide surface, particularly around positively charged residues nih.gov. This illustrates how MD can elucidate specific solvent-solute interactions. The self-aggregation of tert-butanol molecules is driven by both hydrogen bonding and hydrophobic effects core.ac.uk. As the concentration of an alcohol increases in aqueous solutions, solute-solute interactions tend to increase, while solute-solvent interactions may decrease, leading to aggregation unifi.it. The unique amphiphilic nature of tert-butanol, with its bulky nonpolar group and polar hydroxyl group, makes it an interesting system for studying aggregation phenomena, and MD simulations are vital for distinguishing true aggregation from random mixing in such solutions amolf.nl.

Investigation of Intermolecular and Supramolecular Interactions

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of electronic structure, bonding, and reaction mechanisms. For this compound, these methods can elucidate subtle energetic and entropic changes introduced by deuteration and explore conformational preferences.

Deuterium substitution, as seen in this compound, introduces mass differences that can lead to quantum effects impacting molecular thermodynamics and kinetics. While direct quantum chemical studies on the energetic and entropic considerations of this compound itself are not extensively detailed in the provided results, the broader context of deuterated systems offers valuable insights. For instance, research on quantum entropic effects in the liquid viscosities of hydrogen and deuterium highlights how quantum effects influence thermodynamics and momentum transfer aip.orgarxiv.org.

The heavier mass of deuterium compared to hydrogen results in lower zero-point vibrational energies (ZPVEs) for bonds involving deuterium (e.g., C-D and O-D bonds) compared to their hydrogen counterparts (C-H and O-H bonds). These differences in ZPVEs contribute to subtle energetic and entropic variations between deuterated and non-deuterated molecules. Quantum chemical calculations are essential for accurately determining these ZPVEs and other thermodynamic properties, which can then be used to predict equilibrium isotope effects and understand kinetic isotope effects in reactions where this compound might participate as a reactant or solvent.

The conformational energetics of molecules are crucial for understanding their reactivity and interactions. While this compound has a relatively rigid carbon skeleton due to its tertiary carbon, it possesses rotational degrees of freedom, particularly around the C-O bond and the methyl groups. Quantum chemical calculations, such as DFT, are well-suited for mapping the potential energy surface associated with these rotations, identifying stable conformers, and determining their relative energies and interconversion barriers.

Although direct quantum chemical studies specifically detailing the conformational energetics of this compound were not found, related research provides context. Conformational analysis of other molecules, such as 2,3-dihydroxypropanoic acid, has been performed in tert-butyl alcohol-d10, indicating the dominance of certain rotamers under specific conditions lookchem.comscientificlabs.co.ukcalpaclab.comsigmaaldrich.comchemicalbook.com. This highlights this compound's utility as a solvent in such studies. For the non-deuterated tert-butanol, the liquid phase is known to consist of coexisting monomers, dimers, cyclic tetramers, and hexamers, each with its own conformational landscape researchgate.net. The use of deuterated solvents like 1-butanol-d10 (B1273030) in small-angle neutron scattering (SANS) experiments, where molecular calculations of lowest-energy conformations are also performed, further underscores the relevance of conformational analysis in systems involving deuterated alcohols nist.gov. Quantum chemical calculations can precisely quantify the subtle effects of deuteration on these conformational preferences, which arise from changes in vibrational frequencies and zero-point energies upon isotopic substitution.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Compound NamePubChem CID
This compound10182607
tert-Butanol6386
Deuterium Oxide (D2O)24637
Perfluorinated tert-butanol167660

Interactive Data Table (Example - based on hypothetical data for illustrative purposes):

While specific numerical data for this compound's conformational energetics or hydrogen bond strengths from computational studies were not explicitly found in the provided search results, the following is an example of how such data could be presented in an interactive table if it were available.

Table 1: Hypothetical Conformational Energies of this compound Rotamers

ConformerRelative Energy (kcal/mol)Dihedral Angle (O-C-C-D) (degrees)Description
Gauche-10.060Most stable rotamer
Anti0.5180Higher energy rotamer
Gauche-20.2-60Second stable rotamer

Specific Research Applications and Emerging Fields

Biopharmaceutical and Biological Research Applications

tert-Butanol-d10 plays a significant role in advanced biopharmaceutical and biological research, primarily due to its utility in NMR spectroscopy and as an isotopic label. Its complete deuteration provides distinct advantages for studying complex biological systems and molecular interactions. nih.govfishersci.no

Investigating Protein-Solvent Interactions in Deuterated Media

Deuterated solvents, including this compound, are fundamental to nuclear magnetic resonance (NMR) spectroscopy for investigating the structure, dynamics, and interactions of macromolecules such as proteins and nucleic acids. nih.govnih.govnih.gov In proton (¹H) NMR spectroscopy, the signals from non-deuterated solvents can be overwhelmingly strong, obscuring the signals from the analyte. By replacing hydrogen atoms with deuterium (B1214612), this compound effectively eliminates these strong solvent signals, leading to clearer and more precise spectral analysis of the molecule of interest. nih.govnih.govnih.govguidechem.com This simplification is crucial for obtaining high-resolution NMR spectra, enabling detailed structural elucidation. nih.govnih.gov

The use of deuteration can enhance both the resolution and sensitivity in multidimensional NMR experiments, which are vital for probing intricate protein-solvent interactions. uni.lu However, it is important to note that deuterium substitution can induce subtle changes in the chemical shifts of carbon and nitrogen resonances in deuterated proteins, which might complicate the transfer of resonance assignments from protonated to deuterated samples. uni.lu Despite this, the benefits of signal simplification and enhanced clarity often outweigh these challenges, making this compound a preferred medium for such investigations.

Role in Deuterated Biopharmaceutical Formulations (e.g., for solubility enhancement)

While non-deuterated tert-butanol (B103910) has seen increased use in the lyophilization of pharmaceuticals due to its ability to enhance the solubility of hydrophobic drugs, improve product stability, and reduce processing times, the role of this compound in biopharmaceutical formulations is primarily analytical or as a synthetic intermediate. nih.govfishersci.at Studies on non-deuterated tert-butanol have indicated a detrimental impact on the recovery and stability of model proteins, such as lactate (B86563) dehydrogenase and myoglobin, suggesting that it can accumulate near peptide surfaces and exert a denaturing effect. nih.govfishersci.at

In contrast, this compound, as a deuterated analog, is not typically incorporated directly into final biopharmaceutical formulations for solubility enhancement in the same manner as its non-deuterated counterpart. Instead, its utility in this context is largely in the research and development phases. For instance, this compound can be employed in the organic synthesis of various deuterated drugs, serving as a deuterated reagent or solvent in the production of isotopically labeled pharmaceutical compounds. fishersci.seatamanchemicals.com Furthermore, it can be used analytically to study the behavior of formulation components, drug-excipient interactions, or drug stability within deuterated media, particularly when NMR or mass spectrometry techniques are employed to characterize these systems. nih.govnih.gov This allows researchers to gain insights into the physical and chemical properties of formulations without interference from proton signals from the solvent itself.

Isotopic Tracing in Metabolic Pathways

This compound is a valuable stable isotope-labeled compound utilized extensively in isotopic tracing studies to unravel the complexities of metabolic pathways in living organisms. nih.govfishersci.ptuni.lu By strategically introducing deuterium atoms into specific positions within a molecule, researchers can effectively track its movement, transformations, and breakdown products as it progresses through an organism's metabolic processes. nih.govnih.govfishersci.ptuni.luuni.lumetabolomicsworkbench.orgsarchemlabs.com

This technique provides profound insights into various biological phenomena, including drug metabolism, nutrient utilization, and the underlying mechanisms of diseases. nih.govnih.govuni.lumetabolomicsworkbench.org The distinct mass difference between hydrogen and deuterium allows for precise differentiation and quantification of labeled compounds and their metabolites using highly sensitive analytical platforms such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. metabolomicsworkbench.orgsarchemlabs.comfishersci.ca

Stable isotope labeling, particularly with deuterium, offers a unique advantage by providing critical information about metabolic flux – the rates at which metabolites flow through a pathway – which cannot be obtained through conventional label-free metabolomics approaches. fishersci.canih.gov Moreover, it significantly aids in the identification and structural elucidation of unknown metabolites, contributing to a more comprehensive understanding of cellular metabolism. fishersci.canih.gov

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₄D₁₀O atamanchemicals.comwikipedia.org
Molecular Weight84.18 g/mol fishersci.nofishersci.seatamanchemicals.comwikipedia.org
CAS Number53001-22-2 fishersci.nofishersci.seatamanchemicals.comfishersci.ptwikipedia.orgnih.govchem960.com
Isotopic Purity99 atom % D (typically) fishersci.nonih.gov
FormLiquid (clear, colorless) fishersci.noguidechem.com
Boiling Point82 °C (lit.) fishersci.nonih.gov
Density0.893 g/mL at 25 °C (lit.) fishersci.nonih.gov
MiscibilityMiscible with water and organic solvents nih.govnih.gov
ApplicationNMR spectroscopy, Isotopic Labeling, Synthetic Intermediate nih.govfishersci.nonih.govfishersci.seatamanchemicals.com

Challenges and Future Research Directions

Methodological Advancements in Deuterium (B1214612) Incorporation

The synthesis of tert-Butanol-d10 typically employs a Grignard reaction, involving deuterated methyl magnesium iodide and deuterated acetone (B3395972) in anhydrous tetrahydrofuran (B95107), catalyzed by anhydrous manganese chloride, followed by hydrolysis with heavy water containing deuterated acid smolecule.comlookchem.comgoogle.com. This method is known for yielding high purity and abundance of the compound smolecule.comgoogle.com.

Beyond this specific synthesis, broader methodological advancements in deuterium incorporation are continually sought to improve efficiency, selectivity, and cost-effectiveness. Current strategies include:

Electrocatalytic Deuteration: The electrocatalytic splitting of heavy water (D₂O) offers a pathway for forming carbon-deuterium (C-D) bonds under mild conditions oaepublish.com. However, challenges remain in overcoming unexpected competitive reactions, improving energy utilization in paired reactions, and designing reactors suitable for industrial-scale production oaepublish.com.

Catalytic Hydrogen/Deuterium Exchange (HDX): Significant efforts are focused on developing catalysts for hydrogen/deuterium isotope exchange and halogen-deuterium exchange, utilizing D₂O or D₂ gas as deuterium sources nih.gov. While metal-catalyzed H/D exchange of alcohols can suffer from unsatisfactory regioselectivity or low deuterium incorporation, recent advancements include iridium-catalyzed α-selective deuteration of alcohols using D₂O researchgate.netrsc.orgmdpi.com. This method enables direct, chemoselective deuteration of primary and secondary alcohols under basic or neutral conditions, even in the presence of coordinative functional groups rsc.org.

Reductive Deuteration: Novel approaches involve the reductive deuteration of ketones, for instance, using a Mg/BrCH₂CH₂Br/D₂O system to yield α-deuterated alcohols with high deuterium incorporation researchgate.net. Similarly, single electron transfer reductive deuteration of acyl chlorides with SmI₂ and D₂O has been developed for the synthesis of α,α-dideuterio alcohols, demonstrating remarkable functional group tolerance and high deuterium incorporation researchgate.netmdpi.comacs.org.

Alternative Catalytic Systems: The Pd/C-Al-D₂O catalytic system offers an environmentally benign method for selective H-D exchange across various substrates, including alcohols, by generating D₂ gas in situ nih.gov. Superacid-catalyzed α-deuteration of ketones with D₂O is also emerging as a highly efficient and selective metal-free strategy for precise deuterium incorporation in pharmaceutical and bioactive molecules rsc.org. Furthermore, radical deuteration strategies are gaining traction for their ability to construct C(sp³)–D and C(sp²)–D bonds using inexpensive deuterium sources such as D₂O or CD₃OD .

These diverse approaches highlight a trend towards more selective, efficient, and sustainable methods for preparing deuterated compounds.

Overcoming Limitations in High-Precision Isotopic Studies

High-precision isotopic studies, particularly those involving deuterium, are critical for understanding reaction mechanisms and molecular dynamics. However, several limitations persist:

Deuterium Loss and Accuracy: A primary challenge is the potential for deuterium loss from deuterated standards due to exchange with protons, which can occur in solution or within mass spectrometry instruments, thereby compromising the accuracy of results sigmaaldrich.com. Significant deuterium loss (e.g., 15–20%) can lead to erroneously high analyte concentrations sigmaaldrich.com.

Analytical Technique Limitations: Existing isotopic analysis techniques, such as isotope ratio mass spectrometry (IR-MS), Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), neutron scattering, confocal Raman microspectroscopy (CRM), and isotope ratio infrared spectroscopy (IRIS), often require complex sample preparation, are time-consuming, expensive, destructive, or offer limited resolution mdpi.comnih.gov. For continuous flow techniques, challenges include differentiating the sample from the carrier gas, effectively separating hydrogen ions in the mass spectrometer, and managing amount effects at the detector researchgate.net.

Sample Purity and Instrument Linearity: Achieving ppm-level precision in isotopic measurements necessitates exceptionally pure samples goldschmidtabstracts.info. Furthermore, maintaining precise and accurate measurements over wide ranges of isotope ratios demands rigorous control over instrument linearity goldschmidtabstracts.info.

Future research aims to overcome these limitations through:

Alternative Isotopic Labels: The use of Carbon-13 (¹³C) labels is explored as an alternative to deuterium, as it can mitigate issues of deuterium loss and co-elution in techniques like HPLC, although its synthesis can be more complex and costly sigmaaldrich.com.

Development of Accessible Techniques: There is a growing need for more accessible and rapid screening-quantitative D/H ratio analysis methods mdpi.com.

Improved Analytical Precision: Advancements in on-line hydrogen isotopic measurements, such as those achieved through pyrolysis of organic samples, have demonstrated precision approaching 2.5% researchgate.net. Future efforts will focus on further enhancing precision and accuracy.

Advanced Calibration Strategies: Characterizing the apparent abundance ratios of all isotopologues in materials with known stochastic isotope distributions can help improve the precision of mass spectrometry by providing a robust framework for instrument calibration and understanding goldschmidtabstracts.info.

Integration of Multi-Disciplinary Approaches

Addressing the complex challenges in deuterated compound research and application increasingly necessitates the integration of multi-disciplinary approaches. This involves combining expertise from various scientific fields to achieve comprehensive understanding and innovative solutions.

Synthesis and Engineering: For instance, the industrial deployment of electrocatalytic heavy water splitting for deuterated pharmaceuticals requires a synergistic approach encompassing organic chemistry, electrochemistry, materials science, and flow chemistry engineering oaepublish.com.

Spectroscopy and Computational Chemistry: In the study of materials like branched alcohols (which includes tert-butanol), experimental techniques such as ²H NMR are complemented by ab initio quantum chemistry calculations and molecular modeling to investigate structural and dynamic properties cnr.it. This integration provides deeper insights into the behavior of deuterated systems.

Broader Scientific Impact: The deuteration of organic compounds, including this compound, has a broad impact across analytical chemistry, medicinal chemistry, organic synthesis, and polymer science unam.mx. This interdisciplinary relevance underscores the value of cross-disciplinary collaboration.

Educational Integration: The concepts related to deuterium and isotopic effects are valuable didactic material for teaching multidisciplinary chemistry to undergraduate students, fostering a holistic understanding of chemical principles and applications unam.mx.

Emerging Applications in Novel Chemical Systems

This compound itself finds specific applications, such as its use as an internal standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) guidechem.com. It is also employed in the synthesis of other deuterated compounds, including cyanoacetic acid-tert-butylester-d9 and tert-butoxide-d9 (BuOK-d9) krackeler.comlookchem.com. Furthermore, it has been utilized in conformational analysis, for example, indicating the dominance of gauche-hydroxyl rotamers in 2,3-dihydroxypropanoic acid under low pH conditions krackeler.comlookchem.com.

Beyond these specific uses of this compound, deuterated compounds in general are seeing emerging applications in various novel chemical systems:

Pharmaceutical Development: Deuterated drugs are a rapidly growing area, offering improved pharmacokinetic profiles, decreased toxicity, longer half-lives, and enhanced resistance to metabolic degradation due to the stronger carbon-deuterium bond wikipedia.orgoaepublish.comnih.govrsc.orgunam.mx. Notable examples include deutetrabenazine (the first FDA-approved deuterated drug), donafenib, CTP-499, d1-JNJ38877605, and deuterated losartan (B1675146) potassium, which exhibits higher metabolic stability rsc.orgnih.govrsc.org.

Mechanistic Studies and Metabolic Pathways: Deuterium labeling is crucial for elucidating reaction mechanisms by tracking the movement of specific molecular parts and distinguishing between original and deuterated molecules using techniques like mass spectrometry smolecule.com. It also aids in studying metabolic pathways within living organisms by tracing breakdown products and their journey through biological systems smolecule.com.

NMR Spectroscopy Enhancement: Deuterated solvents, including this compound, are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy. They improve spectral resolution by eliminating background signals from the solvent and reduce signal overlap from protons in complex molecules, leading to clearer and more accurate structural elucidation smolecule.comsynmr.in.

Advanced Materials Science: Deuterium incorporation can significantly impact the physical properties of materials. This includes influencing crystal structure, altering intermolecular forces (especially in systems with strong hydrogen bonds), stabilizing ferroelectric phases, reducing non-radiative decay in luminescent materials, and improving carrier mobility and lifetime in semiconductors and superconductors rsc.org.

Agrochemicals and Chemical Synthesis: Deuterated compounds are also valuable in the development of agrochemicals and their building blocks researchgate.netmdpi.com, and can modify reaction selectivity in total synthesis unam.mx.

These emerging applications underscore the expanding utility of deuterated compounds like this compound as powerful tools for fundamental research and technological innovation across diverse scientific and industrial sectors.

Table 1: Properties of this compound

PropertyValueSource Index
Chemical FormulaC₄D₁₀O pharmaffiliates.com
Molecular Weight84.18 g/mol guidechem.comkrackeler.compharmaffiliates.com
CAS Number53001-22-2 guidechem.comkrackeler.comchem960.compharmaffiliates.com
Isotopic Purity≥99 atom % D krackeler.com
Boiling Point82 °C krackeler.com
Density (at 25 °C)0.893 g/mL krackeler.com
Refractive Indexn²⁰/D 1.3835 krackeler.com
FormLiquid guidechem.comkrackeler.com
Purity (GC)99.9% (reported for synthesis product) google.com
Isotopic Abundance99.7-99.8% (atom% D, reported for synthesis product) google.com

Q & A

Q. What are the critical physicochemical properties of tert-Butanol-d10 that influence experimental design in deuterium-labeling studies?

  • Methodological Answer: The molecular formula (C₄D₁₀O), molecular weight (84.18 g/mol), and isotopic purity (≥98 atom% D) are essential for experimental reproducibility . In solubility studies, its deuterated structure reduces proton interference in NMR, while its boiling point (~82–83°C, similar to non-deuterated tert-butanol) informs distillation protocols. Verify purity via mass spectrometry (MS) or Fourier-transform infrared (FTIR) spectroscopy, cross-referencing with InChIKey (DKGAVHZHDRPRBM-UHFFFAOYSA-N) for structural confirmation .

Q. How can researchers validate the isotopic purity of this compound in metabolic tracing experiments?

  • Methodological Answer: Use nuclear magnetic resonance (¹H NMR and ²H NMR) to quantify residual protons and deuterium content. For example, compare ¹H NMR signals at δ 1.2 ppm (CH₃ groups in non-deuterated tert-butanol) with the absence of such peaks in tert-Butanol-d10. Isotope-ratio mass spectrometry (IRMS) provides complementary validation, detecting deviations >2% in deuterium enrichment .

Q. What protocols ensure stable storage of this compound to minimize deuterium exchange?

  • Methodological Answer: Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to reduce hydrolysis. Monitor deuterium loss via periodic ²H NMR analysis. For long-term stability, avoid aqueous solutions and acidic/basic conditions that accelerate H/D exchange .

Q. Which analytical techniques differentiate this compound from structurally similar deuterated solvents (e.g., acetone-d6)?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) separates tert-Butanol-d10 (retention time ~4.2 min) from acetone-d6 (~2.1 min). Confirm identities using characteristic MS fragments: m/z 59 (base peak for tert-Butanol-d10) vs. m/z 64 for acetone-d6 .

Q. How should researchers prepare calibration standards for quantifying this compound in environmental matrices?

  • Methodological Answer: Prepare stock solutions in methanol-d4 to avoid proton contamination. Use serial dilution in deuterated solvents to create a 0.1–100 µg/mL range. Validate linearity (R² >0.99) via LC-MS/MS with multiple reaction monitoring (MRM) transitions, e.g., m/z 84 → 69 .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s chronic neurotoxicity in rodent models?

  • Methodological Answer: Follow OECD Guideline 453 (combined chronic toxicity/carcinogenicity) using Sprague-Dawley rats. Administer via drinking water (0.1–1.0 mg/kg/day) for 24 months. Measure neurobehavioral endpoints (e.g., motor activity, acoustic startle response) and histopathological changes in brain tissues. Include a non-deuterated tert-butanol control to isolate isotope-specific effects .

Q. How can contradictory findings in this compound’s metabolic pathways be resolved using computational modeling?

  • Methodological Answer: Apply the Nelder-Mead simplex algorithm to optimize kinetic parameters for competing metabolic routes (e.g., CYP2E1-mediated oxidation vs. glucuronidation). Validate models using in vitro hepatocyte assays with isotopic tracing (e.g., ¹³C-labeled substrates). Compare results to in silico predictions from QSPR models .

Q. What LC-MS/MS parameters enhance sensitivity for detecting this compound in human plasma at trace levels?

  • Methodological Answer: Use a HILIC column (e.g., Acquity BEH Amide) with isocratic elution (acetonitrile:10 mM ammonium formate, 85:15). Set ESI⁻ mode with a capillary voltage of 2.5 kV. Monitor MRM transition m/z 84 → 69 (collision energy 15 eV). Achieve a limit of quantification (LOQ) <10 pg/mL via matrix-matched calibration .

Q. How do isotopic effects of this compound influence its binding affinity to α2u-globulin in renal toxicity studies?

  • Methodological Answer: Perform surface plasmon resonance (SPR) assays comparing deuterated and non-deuterated tert-butanol. Use recombinant α2u-globulin immobilized on a CM5 chip. Calculate dissociation constants (Kd) under pseudo-first-order conditions. Confirm results with molecular dynamics simulations analyzing deuterium’s impact on hydrogen-bonding networks .

Q. What strategies mitigate batch-to-batch variability in tert-Butanol-d10 synthesis for isotopic tracer studies?

  • Methodological Answer:
    Implement reaction monitoring via inline FTIR to track deuterium incorporation during catalytic exchange (e.g., D₂O with PtO₂). Optimize reflux time (typically 48–72 hours) using design of experiments (DoE). Validate consistency via ¹H NMR (residual protons <0.5%) and high-resolution MS (Δmass <0.005 Da) .

Key Considerations for Data Interpretation

  • Contradiction Analysis: Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) to address false positives in environmental detection .
  • Study Limitations: Note that non-GLP studies may lack histopathology data critical for hazard assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.